molecular formula C23H28O8 B1679821 (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid CAS No. 82508-31-4

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Cat. No.: B1679821
CAS No.: 82508-31-4
M. Wt: 432.5 g/mol
InChI Key: VDGOFNMYZYBUDT-KNFJIDDQSA-N
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Description

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[63201,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid is a complex organic compound known for its unique tricyclic structure This compound is a derivative of pseudolaric acid, which is isolated from the bark of the Pseudolarix kaempferi tree

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Functional group modifications: Introduction of the acetyloxy and methoxycarbonyl groups is done through esterification and acylation reactions.

    Final assembly: The dienoic acid moiety is introduced in the last steps through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, potentially using flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can modify the ketone and ester functionalities.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting specific enzymes: This can disrupt metabolic pathways in cancer cells.

    Modulating signaling pathways: Affecting pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pseudolaric acid B: Another diterpenoid isolated from Pseudolarix kaempferi with similar biological activities.

    Pseudolaric acid A: Known for its anti-fungal properties.

    Demethoxydeacetoxypseudolaric acid B: A metabolite with distinct structural differences but related biological activities.

Uniqueness

(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[632

Properties

CAS No.

82508-31-4

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

5-[(1S,7S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/t17?,21-,22+,23+/m1/s1

InChI Key

VDGOFNMYZYBUDT-KNFJIDDQSA-N

SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Isomeric SMILES

CC(=CC=C[C@@]1(C2CC[C@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O

Appearance

Solid powder

Color/Form

White to off-white powder or crystals
Solid

82508-31-4

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Solubility in methanol: 1 mg/mL, clear, colorless
Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pseudolaric Acid B;  Pseudolaric Acid-B;  (-)-Pseudolaric acid B; 

vapor_pressure

2.0X10-11 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Reactant of Route 2
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Reactant of Route 3
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Reactant of Route 4
Reactant of Route 4
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Reactant of Route 5
Reactant of Route 5
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Reactant of Route 6
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

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